molecular formula C29H28N2O9 B12777202 9,12-Dihydroxy muraglitazar CAS No. 875430-17-4

9,12-Dihydroxy muraglitazar

Cat. No.: B12777202
CAS No.: 875430-17-4
M. Wt: 548.5 g/mol
InChI Key: OODRCEMTQNDYEZ-UHFFFAOYSA-N
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Description

9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,12-Dihydroxy muraglitazar has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.

    Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.

    Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors

Mechanism of Action

9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .

Properties

CAS No.

875430-17-4

Molecular Formula

C29H28N2O9

Molecular Weight

548.5 g/mol

IUPAC Name

2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid

InChI

InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35)

InChI Key

OODRCEMTQNDYEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O

Origin of Product

United States

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